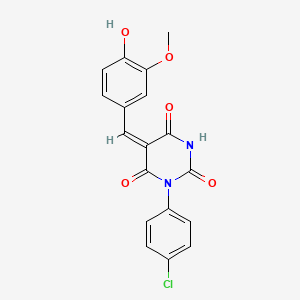![molecular formula C16H9ClN2O3S2 B11682660 (5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682660.png)
(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-[(4-クロロ-3-ニトロフェニル)メチリデン]-3-フェニル-2-スルファニリデン-1,3-チアゾリジン-4-オンは、チアゾリジンオン類に属する合成有機化合物です。この化合物は、チアゾリジンオン環、フェニル基、および4-クロロ-3-ニトロフェニル基を含む独特の構造が特徴です。その潜在的な生物活性と用途から、様々な科学研究分野で注目を集めています。
準備方法
合成経路と反応条件
(5E)-5-[(4-クロロ-3-ニトロフェニル)メチリデン]-3-フェニル-2-スルファニリデン-1,3-チアゾリジン-4-オンの合成は、通常、4-クロロ-3-ニトロベンズアルデヒドと3-フェニル-2-スルファニリデン-1,3-チアゾリジン-4-オンの縮合反応によって行われます。この反応は、通常、水酸化ナトリウムや炭酸カリウムなどの塩基を、エタノールやメタノールなどの適切な溶媒中で使用して行われます。反応混合物を還流条件下で加熱することにより、目的の生成物の生成が促進されます。
工業生産方法
この化合物の具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチとしては、実験室規模の合成プロセスを拡大することが挙げられます。これには、収率と純度を最大化するために、温度、溶媒、反応時間などの反応条件を最適化することが含まれます。また、工業生産では、効率とスケーラビリティを向上させるために連続フローリアクターを使用する場合もあります。
化学反応の分析
反応の種類
(5E)-5-[(4-クロロ-3-ニトロフェニル)メチリデン]-3-フェニル-2-スルファニリデン-1,3-チアゾリジン-4-オンは、次のような様々な化学反応を起こす可能性があります。
酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化することにより、対応するスルホキシドやスルホンを生成することができます。
還元: ニトロ基の還元は、パラジウム触媒存在下での水素ガスや水素化ホウ素ナトリウムなどの還元剤を用いて行うことができ、アミノ誘導体の生成につながります。
置換: クロロ基は、適切な条件下でアミンやチオールなどの求核剤で置換することができ、置換誘導体の生成につながります。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム; 通常は水性または有機溶媒中で行われます。
還元: パラジウム触媒を用いた水素ガス、水素化ホウ素ナトリウム; 反応は通常、エタノールまたはメタノール中で行われます。
置換: アミン、チオール; 反応は、ジメチルホルムアミド (DMF) やジメチルスルホキシド (DMSO) などの極性溶媒中で行われます。
生成される主な生成物
酸化: スルホキシド、スルホン。
還元: アミノ誘導体。
置換: 置換チアゾリジンオン誘導体。
科学研究における用途
(5E)-5-[(4-クロロ-3-ニトロフェニル)メチリデン]-3-フェニル-2-スルファニリデン-1,3-チアゾリジン-4-オンは、次のような様々な科学研究用途で研究されています。
化学: より複雑な分子の合成のためのビルディングブロックとして、また有機合成における試薬として使用されます。
生物学: 抗菌性、抗真菌性、抗ウイルス性など、潜在的な生物活性について調査されています。
医学: 抗炎症剤、抗癌剤、抗糖尿病剤としての可能性について研究されています。
科学的研究の応用
(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Studied for its potential as an anti-inflammatory, anticancer, and antidiabetic agent.
作用機序
(5E)-5-[(4-クロロ-3-ニトロフェニル)メチリデン]-3-フェニル-2-スルファニリデン-1,3-チアゾリジン-4-オンの作用機序は完全に解明されていません。酵素や受容体などの特定の分子標的との相互作用を通じて効果を発揮すると考えられています。例えば、抗菌活性は細菌酵素の阻害に関与する可能性があり、抗癌活性は癌細胞のアポトーシス誘導に関連している可能性があります。正確な分子経路を解明するには、さらなる研究が必要です。
類似の化合物との比較
類似の化合物
(5E)-5-[(4-クロロ-3-ニトロフェニル)メチリデン]-2-スルファニリデン-1,3-チアゾリジン-4-オン: フェニル基を欠いており、生物活性に影響を与える可能性があります。
(5E)-5-[(4-クロロ-3-ニトロフェニル)メチリデン]-3-フェニル-1,3-チアゾリジン-4-オン: スルファニリデン基を欠いており、反応性と安定性に影響を与える可能性があります。
(5E)-5-[(4-クロロ-3-ニトロフェニル)メチリデン]-3-フェニル-2-チオキソ-1,3-チアゾリジン-4-オン: スルファニリデン基の代わりにチオキソ基を含んでおり、化学的性質が異なる可能性があります。
独自性
(5E)-5-[(4-クロロ-3-ニトロフェニル)メチリデン]-3-フェニル-2-スルファニリデン-1,3-チアゾリジン-4-オンは、独特の化学的および生物学的特性に寄与する官能基の特定の組み合わせによって、ユニークです。
類似化合物との比較
Similar Compounds
(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: Lacks the phenyl group, which may affect its biological activity.
(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidin-4-one: Lacks the sulfanylidene group, which may influence its reactivity and stability.
(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: Contains a thioxo group instead of a sulfanylidene group, potentially altering its chemical properties.
Uniqueness
(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties
特性
分子式 |
C16H9ClN2O3S2 |
|---|---|
分子量 |
376.8 g/mol |
IUPAC名 |
(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H9ClN2O3S2/c17-12-7-6-10(8-13(12)19(21)22)9-14-15(20)18(16(23)24-14)11-4-2-1-3-5-11/h1-9H/b14-9+ |
InChIキー |
UFAILHPNCRYCQD-NTEUORMPSA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/SC2=S |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])SC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682592.png)

![6-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11682606.png)
![4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11682614.png)
![(5E)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682620.png)
![4-((E)-{[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11682626.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682631.png)

![4-[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide](/img/structure/B11682645.png)
![1-(4-Chloro-2-nitrophenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B11682650.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682654.png)
![2,2-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B11682656.png)
![ethyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11682675.png)
![N'-[(E)-1-(2-Furyl)ethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11682679.png)
